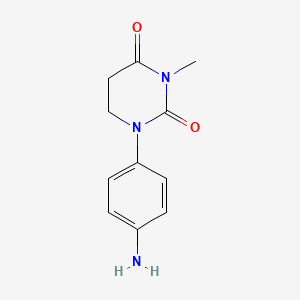![molecular formula C7H14N4O2 B13947884 Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-: is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired derivative and its intended application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and halides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Piperazine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry . Biology: These compounds have shown potential as enzyme inhibitors and receptor antagonists . Medicine: Piperazine derivatives are used in the development of pharmaceuticals, including antipsychotics, antihistamines, and antihelmintics . Industry: In the industrial sector, piperazine derivatives are used as corrosion inhibitors, plasticizers, and in the synthesis of polymers .
Mecanismo De Acción
The mechanism of action of piperazine derivatives varies depending on their specific application. In pharmaceuticals, they may act as enzyme inhibitors or receptor antagonists, modulating biological pathways to exert their effects . For example, some piperazine derivatives act as GABA receptor agonists, leading to the paralysis of parasitic worms .
Comparación Con Compuestos Similares
Piperidine: A six-membered ring with one nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom, used as a solvent and in the synthesis of rubber chemicals.
Pyrrolidine: A five-membered ring with one nitrogen atom, used in the synthesis of pharmaceuticals and as a chiral building block.
Uniqueness: Piperazine derivatives are unique due to their two nitrogen atoms in the ring, which provide additional sites for functionalization and interaction with biological targets. This makes them versatile and valuable in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H14N4O2 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(NE)-N-[(2Z)-2-hydroxyimino-1-(4-methylpiperazin-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N4O2/c1-10-2-4-11(5-3-10)7(9-13)6-8-12/h6,12-13H,2-5H2,1H3/b8-6-,9-7+ |
Clave InChI |
QLEMOTCYLGXNGC-MKKAVFGOSA-N |
SMILES isomérico |
CN1CCN(CC1)/C(=N/O)/C=N\O |
SMILES canónico |
CN1CCN(CC1)C(=NO)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


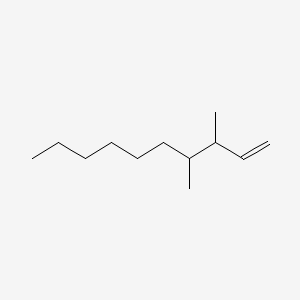
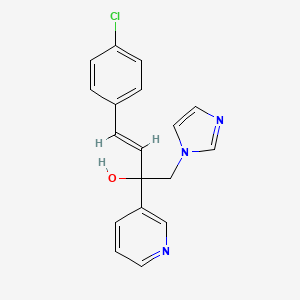
![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)

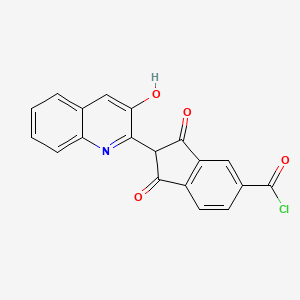
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
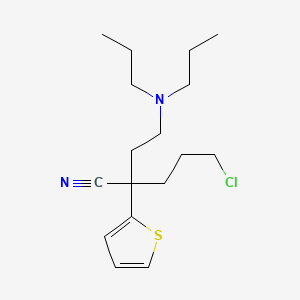
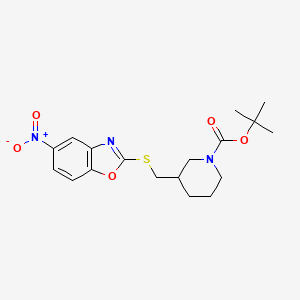

![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
